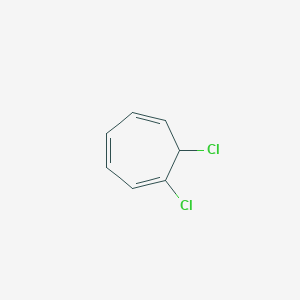
1,7-Dichlorocyclohepta-1,3,5-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Dichlorocyclohepta-1,3,5-triene is an organic compound with the molecular formula C7H6Cl2 It is a derivative of cycloheptatriene, where two chlorine atoms are substituted at the 1 and 7 positions of the cycloheptatriene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,7-Dichlorocyclohepta-1,3,5-triene can be synthesized through the chlorination of cycloheptatriene. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction proceeds via electrophilic addition of chlorine to the double bonds of cycloheptatriene, resulting in the formation of the dichlorinated product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Dichlorocyclohepta-1,3,5-triene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Addition Reactions: The compound can undergo addition reactions with reagents such as hydrogen (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Addition: Hydrogen gas (H2) with a palladium catalyst under high pressure.
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Major Products Formed
Substitution: Formation of hydroxylated or aminated derivatives.
Addition: Formation of fully hydrogenated cycloheptane derivatives.
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
1,7-Dichlorocyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,7-dichlorocyclohepta-1,3,5-triene involves its interaction with various molecular targets. The compound can undergo electrophilic substitution reactions, forming reactive intermediates that can interact with nucleophilic sites on biomolecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cycloheptatriene: The parent compound of 1,7-dichlorocyclohepta-1,3,5-triene, with no chlorine substitutions.
7,7-Dichlorocyclohepta-1,3,5-triene: A similar compound with chlorine substitutions at the 7 position.
Azulene: A compound with a fused ring structure containing cycloheptatriene and cyclopentadiene rings.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties compared to its analogs. The presence of chlorine atoms at the 1 and 7 positions influences the compound’s electronic structure and reactivity, making it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
61393-29-1 |
|---|---|
Molekularformel |
C7H6Cl2 |
Molekulargewicht |
161.03 g/mol |
IUPAC-Name |
1,7-dichlorocyclohepta-1,3,5-triene |
InChI |
InChI=1S/C7H6Cl2/c8-6-4-2-1-3-5-7(6)9/h1-6H |
InChI-Schlüssel |
PBLSIQZNSBWUAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-{[3-(2-Phenylethenyl)phenyl]methylene}dipiperidine](/img/structure/B14587509.png)
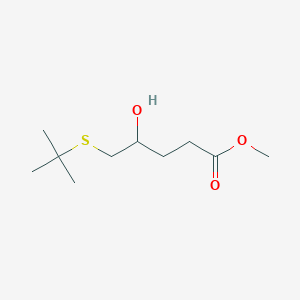
![Oxazole, 2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]-5-phenyl-](/img/structure/B14587532.png)

![Tributyl{[2-methyl-1-(2-methyloxiran-2-yl)propan-2-yl]oxy}stannane](/img/structure/B14587539.png)
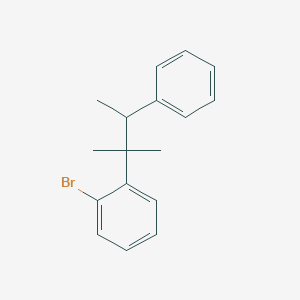
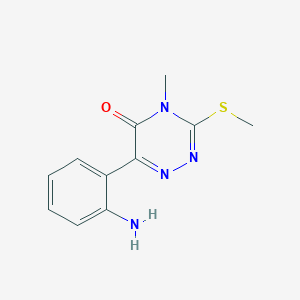
![3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne](/img/structure/B14587563.png)

![N-[Di(propan-2-yl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B14587571.png)

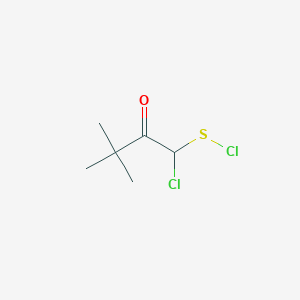
![N-[4-(4-Fluorophenyl)-5-(2,4,6-trichlorophenoxy)-1,3-thiazol-2-yl]acetamide](/img/structure/B14587586.png)
